molecular formula C16H20N4O2 B12248258 Ethyl 4-(3-methylquinoxalin-2-yl)piperazine-1-carboxylate

Ethyl 4-(3-methylquinoxalin-2-yl)piperazine-1-carboxylate

Cat. No.: B12248258
M. Wt: 300.36 g/mol
InChI Key: WIIRXPLUMRFIMJ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methylquinoxalin-2-yl)piperazine-1-carboxylate is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-methylquinoxalin-2-yl)piperazine-1-carboxylate typically involves the condensation of 3-methylquinoxaline with piperazine followed by esterification. One common method includes the reaction of 3-methylquinoxaline-2-carboxylic acid with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methylquinoxalin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Nucleophilic

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

ethyl 4-(3-methylquinoxalin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H20N4O2/c1-3-22-16(21)20-10-8-19(9-11-20)15-12(2)17-13-6-4-5-7-14(13)18-15/h4-7H,3,8-11H2,1-2H3

InChI Key

WIIRXPLUMRFIMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2C

Origin of Product

United States

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